1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea
Description
1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea is a synthetic urea derivative characterized by a 4-methylpyrimidin-2-yl group and a 3-(phenylthio)propyl moiety. Urea derivatives are widely studied for their enzyme-inhibitory properties, and this compound’s structure suggests possible applications in targeting kinases or epigenetic regulators.
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-3-(3-phenylsulfanylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-12-8-10-16-14(18-12)19-15(20)17-9-5-11-21-13-6-3-2-4-7-13/h2-4,6-8,10H,5,9,11H2,1H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIMQHGVIYEBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of 1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea involves several key steps. The compound can be synthesized through the reaction of 4-methylpyrimidine with appropriate thiol and urea derivatives under controlled conditions. The general synthetic route is outlined as follows:
- Starting Materials : 4-Methylpyrimidine, phenylthio-propylamine, and urea.
- Reaction Conditions : Typically conducted in an organic solvent such as DMF or DMSO with a base catalyst.
- Purification : The product is purified using column chromatography to isolate the desired urea derivative.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study evaluated various substituted pyrimidines for their activity against bacterial strains and found that modifications at the 3-position significantly enhanced their efficacy .
Antimalarial Activity
A related class of compounds, particularly those containing urea substitutions, has shown promise against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that certain urea derivatives exhibited IC50 values as low as 0.09 μM against the chloroquine-resistant 3D7 strain of P. falciparum, with selectivity indices indicating low cytotoxicity towards mammalian cells .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea | TBD | TBD |
| Urea Derivative A | 0.09 | 54 |
| Urea Derivative B | 0.47 | 20 |
Cytotoxicity Studies
The cytotoxic effects of 1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea were assessed using HepG2 cell lines. Initial findings suggest that while some derivatives show potent anti-malarial activity, they may also exhibit moderate cytotoxicity, necessitating further optimization to enhance selectivity .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been instrumental in understanding the biological activity of pyrimidine derivatives. Key findings from these studies indicate that:
- Lipophilicity : Higher lipophilicity often correlates with increased biological activity but can lead to poor solubility and permeability.
- Substitution Patterns : The position and nature of substituents on the pyrimidine ring significantly influence both potency and selectivity against target pathogens.
Case Studies
In a recent investigation, several analogs of 1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea were synthesized and evaluated for their anti-malarial properties. The study highlighted that compounds with specific substitutions at the urea moiety exhibited enhanced binding interactions with Plasmodium protein kinases, which are crucial for the parasite's survival .
Comparison with Similar Compounds
Urea Derivatives with Heterocyclic Substituents
- Target Compound : The 4-methylpyrimidin-2-yl group distinguishes it from other urea derivatives. Pyrimidine rings are common in kinase inhibitors (e.g., SGC0946, a DOT1L inhibitor with a pyrimidine core ).
- HBK Series (): Piperazine-linked phenoxy derivatives (e.g., HBK14–HBK19) lack the pyrimidine and phenylthio groups, instead focusing on methoxyphenyl and chlorophenoxy motifs. These structural differences likely alter target specificity and solubility .
- Benzo-thiadiazolyl Ureas () : Compounds like 15c (benzo-thiadiazol-6-yl urea with cyclohexyl chains) replace the pyrimidine with a benzo-thiadiazole ring, which may reduce metabolic stability compared to pyrimidine-based structures .
Role of the Phenylthio Group
- The 3-(phenylthio)propyl chain in the target compound is structurally analogous to the benzyl alcohol derivative in , which features a phenylthio propylamino group. This group may influence toxicity profiles; for example, the compound in has an oral LD₅₀ of 650 mg/kg in rats, suggesting moderate toxicity .
Physicochemical Properties
A comparative analysis of logP, molecular weight (MW), and polar surface area (PSA) is critical for understanding bioavailability:
*Estimated based on structural analogs.
- The target compound’s predicted logP (~3.0) suggests moderate lipophilicity, comparable to SGC0946 (logP 3.51) . Its lower MW (~335 vs. 653.2) may improve solubility and permeability over bulkier analogs.
Pharmacological Activity
Enzyme Inhibition Potential
- SGC0946: Inhibits DOT1L (IC₅₀ = 0.3 µM) via urea-mediated interactions, highlighting the role of pyrimidine and urea in epigenetic regulation .
- HBK Series: These piperazine derivatives primarily target serotonin receptors, demonstrating how non-pyrimidine urea derivatives diverge in biological activity .
Selectivity and Binding Interactions
- The phenylthio group in the target compound may engage in hydrophobic or π-π stacking interactions, contrasting with the hydrogen-bonding capabilities of benzo-thiadiazole in compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
